Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide

Übersicht

Beschreibung

Synthesis Analysis

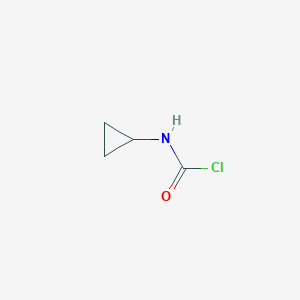

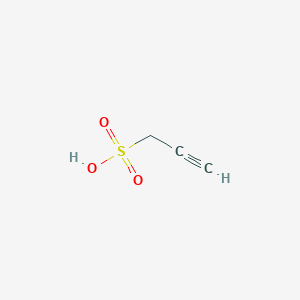

PTAH can be synthesized through the reaction of triphenylphosphine with 8-bromooctanol in the presence of potassium hydroxide. The reaction of sodium tungstate with alkyltriphenylphosphonium bromides can also afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis

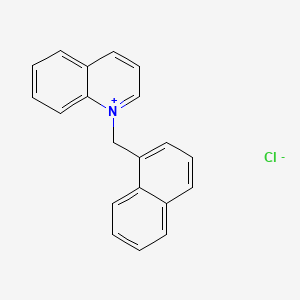

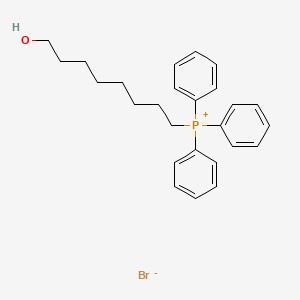

The molecular structure of PTAH is represented by the InChI key IGIXSZMDWZOLMV-UHFFFAOYSA-M. The SMILES representation is C1=CC=C (C=C1) [P+] (CCCCCCCCO) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-].Chemical Reactions Analysis

Phosphonium-based ionic liquids, such as PTAH, are known to participate in various chemical reactions. For instance, they can react with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction .Physical And Chemical Properties Analysis

PTAH is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and methanol. It has a melting point of 137°C and is stable at room temperature. It is a good conductor of electricity and has an ionic character due to the positive charge on the phosphonium cation.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity :

- Phosphonioalkyl derivatives of phenylhydrazine and hydroxylamine, including triphenylphosphonium salts, undergo dehydrogenation to form corresponding phenylhydrazones and hydroxylamines (Ovakimyan et al., 2005).

- Triphenylphosphonium salts, including derivatives, react with secondary amines and phenylhydrazine to form adducts and ylides (Khachatrian et al., 2002).

Catalysis :

- Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide is synthesized as a Brønsted-acidic ionic liquid catalyst for the synthesis of certain organic compounds (Karami et al., 2019).

Material Science Applications :

- Phosphonium salts, including derivatives, are used in the synthesis of deep eutectic solvents with applications in various industries (Alomar et al., 2013).

- Tetradecyl triphenyl phosphonium bromide functionalized graphite shows long-acting antibacterial activity and is investigated for its characteristics and morphology (Xie et al., 2011).

Pharmacological and Biological Applications :

- Phosphonium salts, including derivatives, have been studied for their effects on the nervous system of Schistosoma mansoni, a parasitic worm (McAllister et al., 1980).

- A hybrid of palygorskite and dodecyl triphenyl phosphonium bromide displays long-term antibacterial activity and lower cytotoxicity, indicating potential applications as antibacterial agents (Cai et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 8-Hydroxyoctyl triphenylphosphonium bromide is the mitochondria . Mitochondria are often referred to as the powerhouses of the cell, playing a crucial role in energy production, cell respiration, and intrinsic cell death . They are also the main source of endogenous reactive oxygen species, including free radicals .

Mode of Action

The compound might interact with cell membranes due to its amphiphilic nature. The molecule could self-assemble into micelles or vesicles due to the interaction between the polar head and non-polar tail. This interaction could potentially lead to changes in the structure and function of the cell membranes.

Biochemical Pathways

It is known that mitochondria play a key role in a variety of biochemical pathways, including atp synthesis and oxidative phosphorylation . Therefore, any compound that targets mitochondria could potentially affect these pathways.

Pharmacokinetics

The compound likely exhibits some solubility in polar organic solvents due to the presence of the phosphonium cation. The hydroxyl group might enhance water solubility to some extent. These properties could potentially impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of 8-Hydroxyoctyl triphenylphosphonium bromide could potentially be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other conditions could potentially affect the compound’s action.

Zukünftige Richtungen

Phosphonium-based ionic liquids, including PTAH, have potential applications in various fields of research and industry due to their unique physical and chemical properties. They have been used as catalysts and extractants in various processes, and there is growing interest in their use in separation processes, including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .

Eigenschaften

IUPAC Name |

8-hydroxyoctyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32OP.BrH/c27-22-14-3-1-2-4-15-23-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21,27H,1-4,14-15,22-23H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIXSZMDWZOLMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463952 | |

| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

CAS RN |

65734-62-5 | |

| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B3055516.png)

![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)

![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)

![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)